molecular formula C4H6ClNO2 B219506 3-Butenoic acid, 2-amino-3-chloro-, (+-)- CAS No. 114115-56-9

3-Butenoic acid, 2-amino-3-chloro-, (+-)-

Cat. No.: B219506
CAS No.: 114115-56-9
M. Wt: 135.55 g/mol
InChI Key: WUOSUHNXMPQYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butenoic acid, 2-amino-3-chloro-, (+-)- is an organic compound with the molecular formula C4H6ClNO2 It is a derivative of butenoic acid, featuring an amino group at the second carbon and a chlorine atom at the third carbon of the butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chlorobut-3-enoic acid can be achieved through several methods. One common approach involves the chlorination of 2-amino-3-butenoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of 2-amino-3-chlorobut-3-enoic acid may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Butenoic acid, 2-amino-3-chloro-, (+-)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Butenoic acid, 2-amino-3-chloro-, (+-)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-chlorobut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows it to form hydrogen bonds and electrostatic interactions with active sites, thereby modulating the activity of the target molecules. These interactions can lead to inhibition or activation of enzymatic processes, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Butenoic acid, 2-amino-3-chloro-, (+-)- is unique due to the presence of both an amino group and a chlorine atom on an unsaturated butenoic acid backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research .

Properties

CAS No.

114115-56-9

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

2-amino-3-chlorobut-3-enoic acid

InChI

InChI=1S/C4H6ClNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8)

InChI Key

WUOSUHNXMPQYPM-UHFFFAOYSA-N

SMILES

C=C(C(C(=O)O)N)Cl

Canonical SMILES

C=C(C(C(=O)O)N)Cl

Synonyms

2-amino-3-chloro-3-butenoic acid
3-chlorovinylglycine
chlorovinylglycine
chlorovinylglycine, (R)-isomer
chlorovinylglycine, (S)-isomer
ClVGly

Origin of Product

United States

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